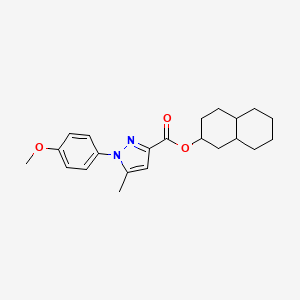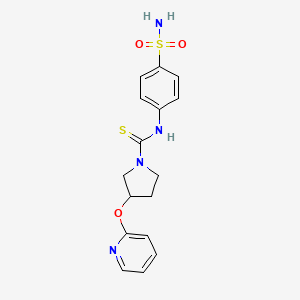![molecular formula C21H19N3O3 B7430304 ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)
ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate, also known as EPC, is a chemical compound that has gained significant interest in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease. This compound has also been found to have excellent thermal stability and mechanical properties, making it suitable for use in material science.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It also has a unique chemical structure and mechanism of action, making it an attractive candidate for drug development and material science. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, this compound may have some toxicity concerns, and more research is needed to determine its safety profile.
Orientations Futures
There are several future directions for research on ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate. In medicinal chemistry, this compound could be further studied as a potential anti-cancer agent and as a treatment for Alzheimer's disease. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. In material science, this compound could be further studied for its potential use in the development of new materials with excellent thermal stability and mechanical properties. Additionally, more research is needed to fully elucidate the mechanism of action of this compound and to determine its safety profile.
Méthodes De Synthèse
The synthesis of ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate involves the reaction of 4-phenylpyridine-2-carboxylic acid with ethyl chloroformate, followed by the reaction with 4-aminobenzophenone. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
In drug discovery, this compound has been used as a lead compound for the development of new drugs. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. This compound has also been studied for its potential use in material science. It has been found to have excellent thermal stability and mechanical properties, making it suitable for use in the development of new materials.
Propriétés
IUPAC Name |
ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)24-18-10-8-17(9-11-18)23-20(25)19-14-16(12-13-22-19)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTDZXJYYVZUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B7430222.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)
![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-chloro-N-ethylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7430280.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B7430282.png)

![Ethyl 4-[(3,4,7-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate](/img/structure/B7430295.png)

![N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide](/img/structure/B7430302.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)
